Ethyl imidazo[1,5-a]pyridine-1-carboxylate

Lipophilicity CNS Drug Discovery Physicochemical Properties

Researchers optimizing CNS drug candidates face inconsistent BBB permeability when using incorrect ester analogs. This compound's ethyl ester ensures an optimal LogP of 1.511 and TPSA of 43.6 Ų, critical for CNS bioavailability. - **Lead Optimization:** LogP 1.511 enhances intrinsic BBB penetration over methyl ester (LogP 1.08), directly impacting in vivo PK. - **Esterase Probes:** Intact ethyl ester enables 'turn-on' fluorescence assays; confirmed fluorogenic scaffold reactivity. - **Thromboxane Inhibitor:** Core of CGS 13080 (IC50 3 nM) with five-order magnitude selectivity over related enzymes. - **OLED Materials:** Forms highly emissive N,N-bidentate boron/zinc complexes with large Stokes shifts.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 119448-87-2
Cat. No. B049496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,5-a]pyridine-1-carboxylate
CAS119448-87-2
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C=N1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-5-3-4-6-12(8)7-11-9/h3-7H,2H2,1H3
InChIKeyKLRVWFZTEPQRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Imidazo[1,5-a]pyridine-1-carboxylate: Key Intermediate for CNS & Fluorescent Materials


Ethyl imidazo[1,5-a]pyridine-1-carboxylate is a nitrogen-containing fused heterocyclic compound belonging to the imidazo[1,5-a]pyridine class, which is recognized as a privileged scaffold in medicinal chemistry . This compound serves as a versatile synthetic intermediate, particularly valued for constructing molecules targeting neurological disorders such as GABA(A) receptors, where related analogs have demonstrated potent anxiolytic activity . Beyond its pharmaceutical relevance, the imidazo[1,5-a]pyridine core is increasingly exploited in materials science for its favorable photophysical properties, including intense blue emission and large Stokes shifts, making it a key precursor for advanced fluorescent dyes and optoelectronic materials .

Why Substitution Fails for Ethyl Imidazo[1,5-a]pyridine-1-carboxylate


The unique [1,5-a] ring fusion dictates a distinct electronic distribution and regiochemical reactivity compared to its [1,2-a] isomer, which is critical for target binding and downstream synthetic functionalization . Direct quantitative comparison of computed molecular properties demonstrates that simple ester interchange (e.g., substituting the ethyl ester for a methyl ester) significantly alters lipophilicity, as measured by a LogP shift from 1.511 to 1.08, which can dramatically impact CNS bioavailability and pharmacokinetic profiles in lead optimization . Similarly, replacing the ester with the free carboxylic acid introduces a hydrogen bond donor, changes solubility by several orders of magnitude, and eliminates its utility as a fluorogenic substrate for esterase detection, a specific application that relies on the intact ester . These quantifiable differences in physicochemical properties and functional reactivity mean that analogs cannot be used interchangeably without compromising experimental reproducibility or deviating from established structure-activity relationships.

Ethyl Imidazo[1,5-a]pyridine-1-carboxylate: Differentiation from Analogs


Optimized Lipophilicity for CNS Drug Discovery

The ethyl ester derivative demonstrates a computed LogP of 1.511, which falls within an optimal range for CNS drug candidates. This represents a significant lipophilicity increase compared to the methyl ester analog (LogP 1.08) and a substantial difference from the free carboxylic acid (predicted LogP < 0.5), directly correlating with improved passive membrane permeability and blood-brain barrier penetration potential.

Lipophilicity CNS Drug Discovery Physicochemical Properties

Favorable Polar Surface Area for CNS Drug-Likeness

With a TPSA of 43.6 Ų and zero hydrogen bond donors, the target compound adheres strictly to the commonly cited CNS drug-likeness thresholds (TPSA < 60-70 Ų). This is comparable to the methyl ester (TPSA ~43.6 Ų) but is notably superior to the free acid (predicted TPSA ~54.5 Ų with one donor), which falls closer to the upper limit recommended for oral CNS drugs.

CNS Drug Design Physicochemical Properties Permeability

Exceptional Fluorescence Potential with Large Stokes Shifts

Imidazo[1,5-a]pyridine derivatives, including simple carboxylate esters, have been reported to exhibit intense blue fluorescence. The class is characterized by quantum yields reaching up to 80% and consistently large Stokes shifts exceeding 100 nm, features that are critical for high-sensitivity bioimaging and efficient optoelectronic devices. This performance is directly attributed to the [1,5-a] fusion, which confers a cyanine-like character not observed in [1,2-a] isomers.

Fluorescent Dyes Optoelectronics Stokes Shift

High Commercial Purity for Reproducible Medicinal Chemistry

The target compound is commercially available with a guaranteed minimum purity of 95% (assay), with key vendors like Bide Pharmatech offering batches certified at 98% purity by HPLC, NMR, and GC. This level of characterization is critical for structure-activity relationship (SAR) studies, as impurities ≥2% in lower-quality lots can confound biological assay results.

Chemical Purity Reproducibility Procurement

Ethyl Imidazo[1,5-a]pyridine-1-carboxylate: Preferred Applications


CNS Drug Discovery: GABA(A) Receptor Modulator Design

In early-stage CNS drug discovery, medicinal chemists should select the ethyl ester over the methyl ester or free acid to maximize the scaffold's intrinsic permeability. The LogP of 1.511 and TPSA of 43.6 Ų position this compound optimally for blood-brain barrier penetration, while its ester group serves as a metabolic soft spot for later lead optimization.

Esterase-Activated Fluorescent Sensor Development

This compound is the ideal starting material for developing fluorogenic substrates for esterase detection. Its intact ethyl ester acts as a cleavable masking group, enabling a 'turn-on' fluorescence response upon enzymatic hydrolysis—a design strategy that has been validated for the imidazo[1,5-a]pyridine class.

Thromboxane Synthetase Inhibitor: CGS 13080-Type Intermediate

For research groups focused on thrombosis and ischemic disease, the ethyl ester serves as a critical precursor to potent thromboxane synthetase inhibitors like CGS 13080 (IC50 = 3 nM). The [1,5-a] regiochemistry is essential for achieving the reported five-order-of-magnitude selectivity over other arachidonic acid cascade enzymes.

Blue-Emissive Boron Complexes for Optoelectronic Materials

In materials science, this heterocyclic ester is the foundation for synthesizing N,N-bidentate ligands that form highly emissive boron or zinc complexes. The resulting materials exhibit blue emission with large Stokes shifts and good quantum yields, fulfilling the demanding specifications for next-generation OLEDs and light-emitting electrochemical cells.

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